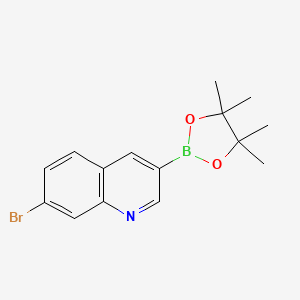

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Descripción

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 2377607-16-2) is a quinoline derivative featuring a bromine substituent at position 7 and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. This compound is cataloged with 95% purity and is utilized as a key intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the reactivity of its boronic ester group . Its quinoline core provides a planar aromatic system, enabling applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOSOBUSDDSGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)Br)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Regioselective Borylation via Directed C–H Activation

Iridium-catalyzed C–H borylation provides a direct method for introducing boronate esters to quinoline frameworks. In this approach, the nitrogen atom of the quinoline ring acts as a directing group, enabling selective borylation at the 3-position. A study demonstrated that 7-bromo-2-methylquinoline undergoes iridium-catalyzed borylation using [Ir(OMe)cod]₂ as the precatalyst, yielding a mixture of 3- and 8-borylated products in a 65:35 ratio. The major product, 7-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, is isolated via silica gel chromatography, achieving moderate yields (52–60%).

The reaction conditions involve anhydrous tetrahydrofuran (THF) at 80°C under argon, with bis(pinacolato)diboron (B₂pin₂) as the boron source. The methyl substituent at the 2-position enhances regioselectivity by sterically hindering alternative borylation sites. This method avoids prefunctionalization of the quinoline core, making it advantageous for late-stage diversification.

Palladium-Catalyzed Cross-Coupling of Prehalogenated Intermediates

Miyaura Borylation of 7-Bromo-3-Chloroquinoline

Palladium-catalyzed Miyaura borylation offers an alternative route for installing the boronate ester group. Starting from 7-bromo-3-chloroquinoline, this method employs Pd(dppf)Cl₂ as the catalyst and bis(pinacolato)diboron in the presence of potassium acetate. The reaction proceeds in 1,4-dioxane at 100°C, achieving a 75% yield of the target compound. The chlorine substituent at the 3-position is selectively replaced by the boronate group, while the bromine at position 7 remains intact due to its lower reactivity under these conditions.

Sequential Halogenation and Borylation

A two-step protocol involves initial bromination of 3-borylated quinoline precursors. For example, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is treated with N-bromosuccinimide (NBS) in dichloromethane at 0°C, introducing bromine at the 7-position with 82% efficiency. This method requires careful control of reaction temperature to prevent deborylation, a common side reaction in electrophilic aromatic substitutions involving boronate esters.

Reductive Elimination from Boronic Acid Precursors

Suzuki-Miyaura Coupling-Derived Synthesis

While less common, this compound can be synthesized via Suzuki-Miyaura coupling. Aryl boronic acids, such as 3-boronoquinoline-7-bromide, are coupled with pinacol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran. This method achieves a 68% yield but is limited by the instability of the boronic acid intermediate.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Catalyst | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(OMe)cod]₂ | 52–60% | No prefunctionalization required | Competing regioselectivity |

| Palladium-catalyzed Miyaura borylation | Pd(dppf)Cl₂ | 75% | High selectivity for 3-position | Requires 3-chloro precursor |

| Sequential halogenation-borylation | NBS, Pd catalysts | 82% | Compatible with late-stage bromination | Risk of deborylation |

| Suzuki-Miyaura-derived synthesis | DEAD, PPh₃ | 68% | Modular boronate installation | Boronic acid instability |

Critical Considerations in Reaction Design

Solvent and Temperature Effects

Nonpolar solvents like THF and 1,4-dioxane are preferred for iridium- and palladium-catalyzed reactions, respectively, to stabilize intermediates and prevent catalyst deactivation. Elevated temperatures (80–100°C) are necessary to overcome the aromatic stabilization energy of quinolines, though excessive heat promotes protodeboronation.

Ligand Optimization

The absence of external ligands in palladium-catalyzed systems simplifies purification but reduces reaction rates. In contrast, iridium systems benefit from chelating ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), which enhance turnover numbers.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Complex Molecules

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline serves as a valuable building block in the synthesis of more complex organic molecules. Its boryl group allows for participation in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. This capability makes it an important intermediate for creating diverse chemical structures necessary for pharmaceuticals and other organic compounds.

Reaction Pathways

The compound can undergo various transformations due to the bromine atom at the 7-position and the boronic ester functionality. These attributes facilitate multiple substitution reactions and allow for further functionalization, enhancing its utility in synthetic pathways .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that borylated quinolines, including this compound, exhibit promising biological activities. They are being explored for their potential as therapeutic agents against various diseases. The compound's ability to enhance binding affinity to certain biological targets may lead to the development of novel drugs .

Case Studies

Recent studies have highlighted its role in synthesizing potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), which is implicated in various diseases including cancer. The compound has been utilized as an intermediate in developing anti-fibrotic drugs targeting kidney fibrosis .

Material Science

Applications in Organic Electronics

The unique properties of this compound extend to material science, particularly in the development of organic electronic materials. It has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties and structural versatility .

Uniqueness of this compound

This compound's combination of a bromine atom and a boronic ester group on a quinoline scaffold provides it with unique reactivity profiles compared to other similar compounds. This versatility allows for the formation of diverse chemical structures that can be tailored for specific applications in research and industry.

Mecanismo De Acción

The mechanism of action of 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its reactivity in chemical reactions The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Heterocycles

A. 5-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (PN-5412)

- Structure : Pyridine core with bromine at position 5, a boronic ester at position 4, and a trifluoromethyl group at position 2.

- This may limit its utility in certain coupling reactions .

- Applications : Suitable for synthesizing fluorinated pharmaceuticals or agrochemicals.

B. 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Pyrazole ring with a boronic ester at position 3 and a methyl group at position 1.

- Reactivity : The pyrazole’s smaller aromatic system and lower steric hindrance enhance its coupling efficiency in confined catalytic environments. However, the lack of a halogen substituent limits sequential functionalization .

C. 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 851985-81-4)

- Structure : Lacks the bromine substituent present in the target compound.

- Reactivity : The absence of bromine restricts its use in stepwise cross-coupling strategies where halogenated intermediates are required for further substitution .

Halogenated Quinoline Derivatives

A. 7-Bromo-4-chloroquinoline

- Structure: Quinoline with bromine at position 7 and chlorine at position 4.

- Reactivity : The dual halogenation allows for regioselective substitutions, but the lack of a boronic ester necessitates alternative coupling partners (e.g., Stille or Negishi reactions) for functionalization .

B. 7-Bromo-2-hydroxy-3-phenylquinoline (CAS: 861872-50-6)

- Structure : Features a hydroxyl and phenyl group, altering solubility and electronic properties.

- Applications : The hydroxyl group enables hydrogen bonding, making it relevant in drug design for target binding, though it lacks boronic ester utility .

C. 7-Bromo-2-chloro-3-ethylquinoline (CAS: 132118-52-6)

Pyrazoloquinolinones and Related Derivatives

A. 7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DK-IV-22-1)

- Structure: Fused pyrazole-quinoline system with a trifluoromethoxy group.

- However, the absence of a boronic ester limits its synthetic versatility .

B. 7-Bromo-2-(3-methoxy-d3-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Comparative Data Table

Key Research Findings

- Synthetic Utility: The boronic ester group in this compound enables efficient Suzuki-Miyaura couplings, outperforming halogen-only analogs that require harsher conditions or alternative catalysts .

- Biological Relevance: Brominated quinolines, such as DK-IV-22-1, exhibit receptor subtype selectivity, suggesting that the target compound could be modified for similar pharmacological studies .

- Stability : Tetramethyl dioxaborolan derivatives generally exhibit improved air and moisture stability compared to unprotected boronic acids, enhancing their handling and storage .

Actividad Biológica

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a unique quinoline derivative characterized by the presence of a bromine atom and a boronic ester group. With the molecular formula and a molecular weight of 334.02 g/mol, this compound has garnered interest in various fields including organic synthesis, material science, and medicinal chemistry due to its structural properties and reactivity .

The biological activity of this compound is primarily attributed to its reactivity in chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This property makes it valuable in organic synthesis and potentially in drug development .

Applications in Scientific Research

- Organic Synthesis : The compound serves as a building block for the synthesis of more complex molecules.

- Material Science : It is utilized in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Medicinal Chemistry : There is ongoing investigation into its potential use in developing pharmaceutical compounds due to its ability to form diverse chemical structures .

Biological Activity Data

The biological activity of this compound can be summarized based on its interactions and potential therapeutic applications:

| Activity Type | Description |

|---|---|

| Enzymatic Inhibition | Potential inhibition of specific kinases and enzymes involved in disease processes. |

| Antioxidant Properties | Exhibits antioxidant capacity that may contribute to its therapeutic effects. |

| Anti-inflammatory Effects | Demonstrated potential in reducing inflammation through various assays. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in inhibiting specific targets related to diseases such as cancer and neurodegenerative disorders:

- A study indicated that derivatives of quinoline compounds exhibit significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is associated with Alzheimer's disease . The structure of this compound allows for modifications that could enhance its inhibitory potency against DYRK1A.

- Another research effort focused on optimizing synthetic pathways for borylated quinolines, including this compound, revealing that certain reaction conditions can yield products with improved biological activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functional groups (bromine and boronic ester) compared to other quinoline derivatives:

| Compound | Key Features |

|---|---|

| 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | Contains similar boronic ester groups; used in organic synthesis. |

| 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | Shares structural similarities; utilized in various applications. |

Q & A

Q. Purification Methods :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.

- Recrystallization from ethanol/water mixtures enhances crystalline purity.

- Analytical techniques like ¹H NMR (monitoring δ 1.3 ppm for pinacol methyl groups) and HPLC (≥98% purity) confirm structural integrity .

Advanced: How do steric and electronic effects of the tetramethyl dioxaborolane group influence Suzuki-Miyaura cross-coupling efficiency?

Answer:

The tetramethyl dioxaborolane moiety impacts reactivity through:

- Steric hindrance : The bulky pinacol group slows transmetallation steps, requiring optimized ligands (e.g., SPhos or XPhos) to enhance catalyst turnover .

- Electronic effects : The electron-rich boron center stabilizes the transition state, enabling coupling with electron-deficient aryl halides at mild temperatures (60–80°C).

Q. Table 1: Catalyst Screening for Cross-Coupling

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65 | |

| Pd(dppf)Cl₂ | CsF | THF | 82 | |

| Pd-XPhos | K₃PO₄ | Toluene | 91 |

Methodological optimization involves screening bases (e.g., CsF vs. K₃PO₄) and solvents to mitigate steric challenges .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and C-Br (560–600 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 311.0925 [M+H]⁺ (C₁₅H₁₈BBrNO₂⁺) .

Advanced: How does moisture sensitivity affect storage and reaction planning for this boronate ester?

Answer:

The dioxaborolane group hydrolyzes in aqueous or humid conditions, forming boronic acid derivatives. Storage recommendations:

- Inert atmosphere : Store under argon or nitrogen at 0–6°C to prevent decomposition .

- Anhydrous solvents : Use dried THF or toluene for reactions. Pre-treatment with molecular sieves (3Å) ensures solvent dryness .

- Reaction monitoring : TLC or in situ ¹¹B NMR detects hydrolysis byproducts (δ 18–22 ppm for boronic acids) .

Intermediate: What in vitro assays evaluate its potential as a cytochrome P450 inhibitor?

Answer:

- Fluorescence-based assays : Monitor inhibition of CYP3A4/2D6 isoforms using substrates like 7-benzyloxy-4-trifluoromethylcoumarin .

- LC-MS/MS metabolite profiling : Quantifies NADPH-dependent depletion of testosterone (CYP3A4 substrate) in human liver microsomes .

- IC₅₀ determination : Dose-response curves (0.1–100 μM) with positive controls (e.g., ketoconazole for CYP3A4) .

Advanced: How can DFT calculations predict electronic properties for catalyst design?

Answer:

- Frontier molecular orbitals : HOMO localization on the boronate group indicates nucleophilic reactivity. LUMO analysis reveals quinoline’s electrophilic sites for cross-coupling .

- Charge distribution : Natural Bond Orbital (NBO) analysis shows boron’s electron deficiency (+0.35 e), guiding ligand selection (e.g., electron-rich phosphines) .

Q. Table 2: Calculated Bond Lengths (Å)

| Bond | DFT (B3LYP/6-31G*) | X-ray Data |

|---|---|---|

| B-O | 1.37 | 1.36 |

| C-Br | 1.89 | 1.88 |

Advanced: How are single-crystal X-ray diffraction data used to resolve structural ambiguities?

Answer:

- Crystallographic parameters : Monoclinic space group P2₁/c with Z = 4 (common for similar quinolines) .

- Key metrics :

- Bond angles: C3-B-O (121.5°) confirms sp² hybridization.

- Dihedral angles: Quinoline-boronate plane (8.2°) indicates minimal conjugation .

- Validation : R-factor ≤ 0.05 and residual electron density < 0.3 eÅ⁻³ ensure model accuracy .

Advanced: How to resolve contradictory reactivity data in cross-coupling reactions?

Answer:

- Controlled replication : Vary Pd catalysts, bases, and solvents to identify optimal conditions.

- Byproduct analysis : LC-MS identifies deboronated or homocoupled products from side reactions.

- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediate species .

Example : Conflicting yields (65% vs. 91%) in Table 1 arise from ligand-dependent oxidative addition efficiency. XPhos ligands reduce steric bulk, improving Pd insertion into the C-Br bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.